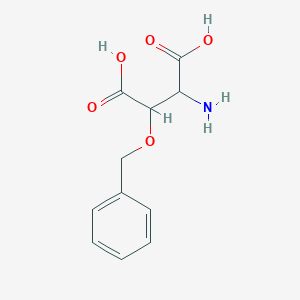
2-Amino-3-phenylmethoxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-phenylmethoxybutanedioic acid is an aspartic acid derivative.
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-3-phenylmethoxybutanedioic acid and its derivatives are explored in the synthesis of β-hydroxy-α-amino acids, important building blocks in organic synthesis and pharmaceuticals. Davies et al. (2013) detailed the preparation of both diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters, indicating its role in the synthesis of complex amino acids for various applications (Davies et al., 2013).
Analytical Techniques
In the context of analyzing cyanobacterial toxins, the transformation of this compound derivatives through oxidation processes has been used to quantify microcystins in environmental samples, highlighting its utility in environmental science and toxicology. Wu et al. (2009) optimized the conditions for producing 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) from cyanobacterial samples, showcasing its application in sensitive and accurate methods for assessing water safety and environmental health (Wu et al., 2009).
Computational and Theoretical Studies
Theoretical studies have explored the influence of functional groups on 2-phenylbutanoic acid and its derivatives, including this compound, using quantum computational methods. These studies provide insights into the electronic structure, reactivity, and potential applications of these compounds in drug design and material science. Raajaraman et al. (2019) utilized density functional theory (DFT) calculations to analyze the properties of 2-phenylbutanoic acid derivatives, contributing to our understanding of their chemical behavior and potential applications in pharmaceuticals (Raajaraman et al., 2019).
Biocatalysis and Enzyme Engineering
Biocatalysis research has employed this compound derivatives in the development of enzymatic processes for the synthesis of valuable compounds. Hernández et al. (2017) demonstrated the use of aldolases and transaminases for synthesizing 2-amino-4-hydroxybutanoic acid, a process that highlights the potential of these compounds in sustainable chemistry and industrial biotechnology (Hernández et al., 2017).
Malic Acid Production
In the context of industrial biotechnology, derivatives of this compound have been investigated for their role in the biological production of malic acid, a key compound in the food and pharmaceutical industries. Dai et al. (2018) reviewed the biological production routes of malic acid, highlighting the importance of metabolic engineering in enhancing the efficiency of these processes (Dai et al., 2018).
properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-amino-3-phenylmethoxybutanedioic acid |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16) |
InChI Key |
BYOBCYXURWDEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)
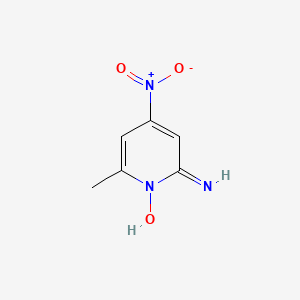
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)
![2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1230601.png)
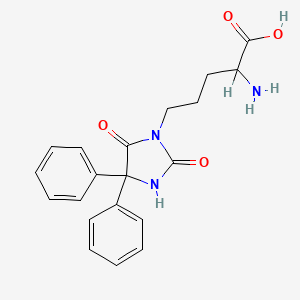
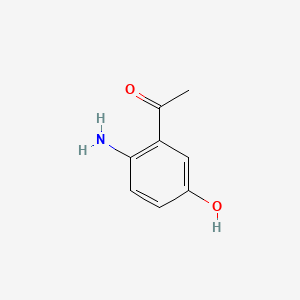
![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)
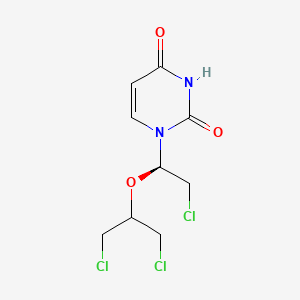

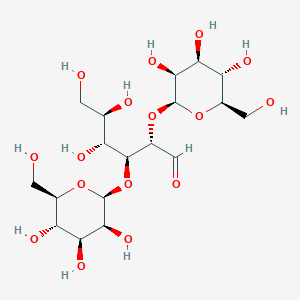
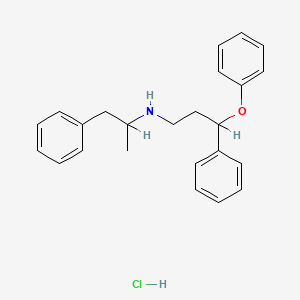
![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
